molecular formula C17H14N2O2 B6377087 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261965-19-8

3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6377087
CAS RN: 1261965-19-8
M. Wt: 278.30 g/mol
InChI Key: RFZLSODNFXLERG-UHFFFAOYSA-N
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Description

3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) is a chemical compound with a wide range of applications in the field of science. This compound has a molecular formula of C14H14N2O2 and is a colorless to pale yellow crystalline solid. It is often used in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. Additionally, 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has been used in scientific research applications such as in the study of enzyme inhibition, as a fluorescent dye, and as a fluorescent probe.

Mechanism of Action

The mechanism of action of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol is not fully understood. However, it is believed that the compound acts as a fluorescent dye, which allows for the visualization of the target molecule. Additionally, the compound has been shown to interact with proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol are not fully understood. However, the compound has been shown to interact with proteins, which may be involved in its mechanism of action. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in the study of oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol in laboratory experiments has several advantages. First, the compound is relatively inexpensive and readily available. Additionally, the compound is relatively non-toxic, making it safe to use in laboratory experiments. However, the compound is not water soluble, which can limit its use in certain experiments. Additionally, the compound is not very stable, and can break down in the presence of light or heat.

Future Directions

The potential future directions for 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into the compound’s antioxidant activity could reveal potential therapeutic uses. Additionally, further research into the compound’s fluorescent properties could lead to new applications in the field of imaging. Finally, the compound could be further studied for its potential use as a fluorescent probe in the study of protein-protein interactions.

Synthesis Methods

3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol can be synthesized via a number of methods, including the reaction of cyclopropylamine with 3-cyanophenol. This reaction is typically performed in aqueous solution, and is catalyzed by a base such as potassium hydroxide. The reaction proceeds via a Michael addition of the cyclopropylamine to the 3-cyanophenol, resulting in the formation of the desired product. Other methods for the synthesis of this compound include the reaction of 3-cyanophenol with cyclopropylamine hydrochloride, or the reaction of 3-cyanophenol with cyclopropylamine hydrobromide.

Scientific Research Applications

3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has been used in a variety of scientific research applications. For example, it has been used as a fluorescent dye in the study of enzyme inhibition. This compound has also been used as a fluorescent probe in the study of protein-protein interactions. Additionally, 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has been used to study the effects of oxidative stress on cells, as well as in the study of the mechanism of action of drugs.

properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-10-11-6-14(9-16(20)7-11)12-2-1-3-13(8-12)17(21)19-15-4-5-15/h1-3,6-9,15,20H,4-5H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZLSODNFXLERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684957
Record name 3'-Cyano-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol

CAS RN

1261965-19-8
Record name 3'-Cyano-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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